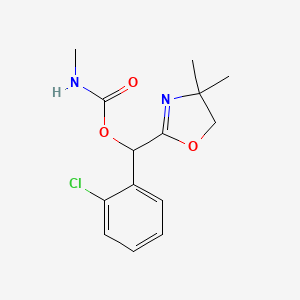![molecular formula C13H16O2 B14323873 1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one CAS No. 108293-75-0](/img/structure/B14323873.png)
1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one is an organic compound with a complex structure that includes a methoxy group, a methyl group, and a prop-2-en-1-yl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one typically involves the reaction of 2-methoxy-5-methyl-3-(prop-2-en-1-yl)benzaldehyde with an appropriate reagent to introduce the ethan-1-one group. Common reagents used in this synthesis include acetyl chloride or acetic anhydride in the presence of a catalyst such as aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reagents and catalysts but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one involves its interaction with specific molecular targets and pathways. The methoxy and prop-2-en-1-yl groups may play a role in binding to receptors or enzymes, influencing biological processes. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
- 1,4-Dimethoxy-2-methyl-5-(prop-1-en-2-yl)benzene
- (E)-4-Methoxy-2-(prop-1-en-1-yl)phenyl 2-methylbutanoate
Comparison: 1-[2-Methoxy-5-methyl-3-(prop-2-en-1-yl)phenyl]ethan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
108293-75-0 |
|---|---|
Molecular Formula |
C13H16O2 |
Molecular Weight |
204.26 g/mol |
IUPAC Name |
1-(2-methoxy-5-methyl-3-prop-2-enylphenyl)ethanone |
InChI |
InChI=1S/C13H16O2/c1-5-6-11-7-9(2)8-12(10(3)14)13(11)15-4/h5,7-8H,1,6H2,2-4H3 |
InChI Key |
HLXLQLCYELHBNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C)OC)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


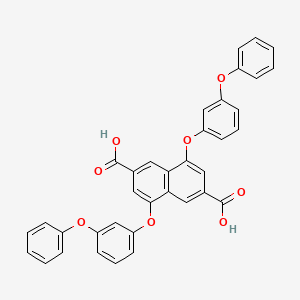
![1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide](/img/structure/B14323796.png)
![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)
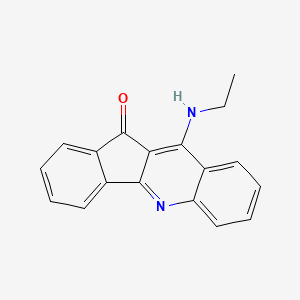
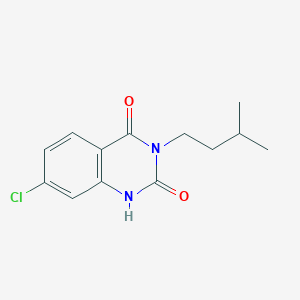
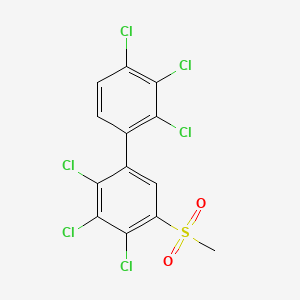
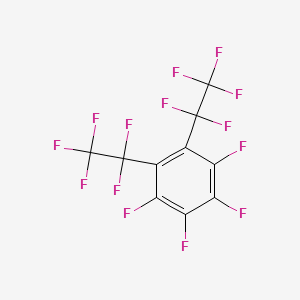
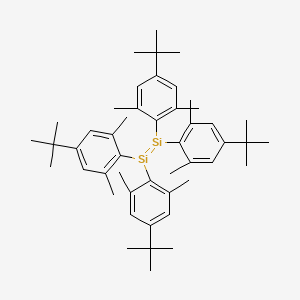
![4-[2-(Phenylselanyl)ethenyl]morpholine](/img/structure/B14323841.png)
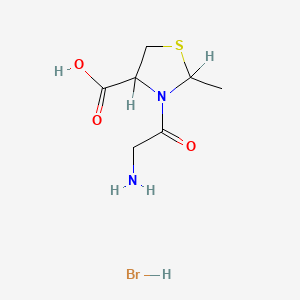
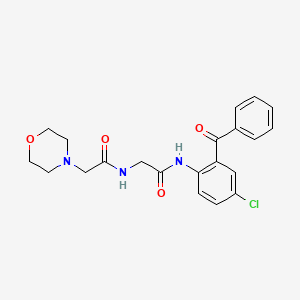
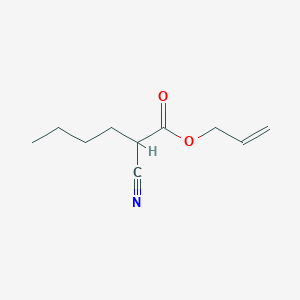
![4-[(E)-{4-[Methyl(octadecyl)amino]phenyl}diazenyl]-3-nitrobenzoic acid](/img/structure/B14323886.png)
